molecular formula C7H10N2O3 B2415713 4-Hydroxy-N-methylpicolinamide CAS No. 611226-36-9

4-Hydroxy-N-methylpicolinamide

Cat. No.: B2415713
CAS No.: 611226-36-9
M. Wt: 170.168
InChI Key: MEJYZTMMJUKBCX-UHFFFAOYSA-N
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Description

4-Hydroxy-N-methylpicolinamide is a chemical compound with the molecular formula C7H8N2O2 It is a derivative of picolinamide, characterized by the presence of a hydroxyl group at the fourth position and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-N-methylpicolinamide typically involves the reaction of 4-chloro-N-methylpicolinamide with a hydroxylating agent. One common method includes the use of sodium hydroxide in an aqueous medium, followed by heating to facilitate the substitution reaction . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-N-methylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield picolinic acid derivatives, while reduction can produce various amines .

Scientific Research Applications

4-Hydroxy-N-methylpicolinamide has several scientific research applications:

Comparison with Similar Compounds

  • 4-Chloro-N-methylpicolinamide
  • 4-Amino-N-methylpicolinamide
  • 4-Hydroxy-N-ethylpicolinamide

Comparison: 4-Hydroxy-N-methylpicolinamide is unique due to the presence of both a hydroxyl group and a methyl group, which confer specific chemical properties and reactivity. Compared to its analogs, this compound exhibits distinct biological activity, particularly in kinase inhibition . The hydroxyl group enhances its solubility and potential for hydrogen bonding, making it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

N-methyl-4-oxo-1H-pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-7(11)6-4-5(10)2-3-9-6/h2-4H,1H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQYAQCFNKEWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=O)C=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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